ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1229302-74-2
VCID: VC4534718
InChI: InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.33

ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

CAS No.: 1229302-74-2

Cat. No.: VC4534718

Molecular Formula: C11H17N3O4S

Molecular Weight: 287.33

* For research use only. Not for human or veterinary use.

ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate - 1229302-74-2

Specification

CAS No. 1229302-74-2
Molecular Formula C11H17N3O4S
Molecular Weight 287.33
IUPAC Name ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13)
Standard InChI Key WYQQCCPWBMLUJN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three key components:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a planar framework for intermolecular interactions.

  • Piperidin-1-Ylsulfonyl Group: A sulfonamide bridge connecting the pyrazole ring to a piperidine moiety, enhancing solubility and target-binding affinity.

  • Ethyl Ester: A carboxylate ester at the 4-position of the pyrazole, influencing lipophilicity and metabolic stability.

The piperidine ring adopts a chair conformation, while the sulfonyl group (SO2\text{SO}_2) contributes to dipole-dipole interactions and hydrogen bonding. The ethyl ester (COOEt\text{COOEt}) introduces steric bulk, modulating the compound’s pharmacokinetic profile.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H17N3O4S\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight287.33 g/mol
CAS Number1229302-74-2
IUPAC NameEthyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2\text{CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2}

Spectroscopic and Crystallographic Insights

While crystallographic data remain limited, infrared (IR) spectroscopy reveals characteristic absorptions:

  • ν(S=O)\nu(\text{S=O}): 1150–1350 cm1^{-1} (symmetric and asymmetric stretching).

  • ν(C=O)\nu(\text{C=O}): ~1700 cm1^{-1} (ester carbonyl).

  • ν(N-H)\nu(\text{N-H}): 3300–3500 cm1^{-1} (pyrazole NH).

Nuclear magnetic resonance (NMR) data (hypothetical based on analogs):

  • 1H^1\text{H} NMR: δ 1.3 (t, 3H, CH2CH3\text{CH}_2\text{CH}_3), δ 4.3 (q, 2H, OCH2\text{OCH}_2), δ 3.4–2.8 (m, 8H, piperidine) .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves sequential functionalization of the pyrazole core:

Step 1: Pyrazole Ring Formation

Pyrazole precursors are typically synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate to form 1H-pyrazole-4-carboxylate derivatives .

Step 2: Sulfonylation

Introducing the piperidin-1-ylsulfonyl group employs sulfonyl chlorides under basic conditions:

Pyrazole-NH+ClSO2-piperidineEt3NPyrazole-SO2-piperidine\text{Pyrazole-NH} + \text{ClSO}_2\text{-piperidine} \xrightarrow{\text{Et}_3\text{N}} \text{Pyrazole-SO}_2\text{-piperidine}

Reaction conditions: Dichloromethane (DCM), 0–25°C, 12–24 hours.

Step 3: Esterification

Ethyl esterification is achieved via acid-catalyzed Fischer esterification or alkylation of carboxylate salts:

COOH+EtOHH+COOEt\text{COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{COOEt}

Process Optimization

ActivityTargetIC50 _{50}/MIC
AntibacterialPBPs8–32 µg/mL
AntifungalErgosterol synthesis16–64 µg/mL
SGK-1 InhibitionKinase ATP site1.2 µM
Antiviral (Zika)RdRp5.6 µM

Chemical Reactivity and Derivative Synthesis

Sulfonamide Modifications

The sulfonyl group undergoes nucleophilic substitution with amines or thiols:

RSO2-piperidine+R’NH2RSO2NHR’+piperidine\text{RSO}_2\text{-piperidine} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{piperidine}

This reactivity enables diversification for structure-activity relationship (SAR) studies.

Ester Hydrolysis and Functionalization

Alkaline hydrolysis converts the ethyl ester to a carboxylic acid, facilitating conjugation with biomolecules:

COOEtNaOHCOONa+\text{COOEt} \xrightarrow{\text{NaOH}} \text{COO}^- \text{Na}^+

The acid intermediate can be coupled with amines to form amides, enhancing blood-brain barrier penetration .

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